4-Amino-1-methylcyclohexanecarboxylic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
4-amino-1-methylcyclohexane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c1-8(7(10)11)4-2-6(9)3-5-8/h6H,2-5,9H2,1H3,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCRWIRBJLQNMJT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(CC1)N)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Ruthenium-Catalyzed Hydrogenation of p-Aminomethyl Benzoic Acid
A commercially viable route involves the hydrogenation of p-aminomethyl benzoic acid using ruthenium catalysts. This method, described in US3932497A, achieves high yields (98.5% purity) under optimized conditions. The reaction proceeds at 90–200°C and 50–200 kg/cm² hydrogen pressure, with ruthenium supported on activated carbon as the catalyst. Critical parameters include:
Table 1: Reaction Conditions for Ruthenium-Catalyzed Hydrogenation
| Parameter | Range | Optimal Value |
|---|---|---|
| Temperature | 90–200°C | 140–170°C |
| Hydrogen Pressure | 50–200 kg/cm² | 80–150 kg/cm² |
| Catalyst Loading | 5% Ru/C | 0.3 g per 10 g substrate |
| Reaction Time | 1.5–24 hours | 1.5 hours |
The process avoids costly platinum-group metals and enables catalyst reuse, addressing economic barriers in earlier methods. Post-reaction purification involves ion-exchange resins (e.g., Amberlite 200) and recrystallization to isolate the product.
Substitution Reactions on Cyclohexane Derivatives
Multi-Step Synthesis from Diester Precursors
WO2021107047A1 outlines a method starting with 4-(hydroxymethyl)cyclohexylmethyl 4'-(hydroxymethyl)cyclohexanecarboxylate, a byproduct of 1,4-cyclohexanedimethanol production. The synthesis involves:
- Hydroxyl Group Conversion : Hydroxyl groups are converted to leaving groups (e.g., tosyl or halogen) via sulfonation or halogenation.
- Amination : Leaving groups undergo nucleophilic substitution with ammonia or hexamethylenetetramine to form primary amines.
- Hydrolysis : The intermediate ester is hydrolyzed under acidic or basic conditions to yield 4-(aminomethyl)cyclohexanecarboxylic acid.
Table 2: Key Steps in Diester-Based Synthesis
| Step | Reagents/Conditions | Yield Optimization |
|---|---|---|
| Leaving Group Formation | Tosyl chloride, SOCl₂, or PBr₃ | 80–90% conversion |
| Azidation | NaN₃ in DMF or HMPA | 70–85% yield |
| Hydrolysis | 1M NaOH, 60°C, 6 hours | >95% purity after isolation |
This route leverages inexpensive starting materials and avoids aromatic intermediates, reducing costs.
Stereochemical Considerations in Synthesis
Cis/Trans Isomer Separation and Isomerization
The cyclohexane ring’s chair conformation leads to cis/trans isomerism, requiring post-synthesis separation. WO2021107047A1 describes column chromatography and catalytic isomerization using methods from Japanese Patent No. 2009-263336. For instance, heating the cis/trans mixture at 120°C with palladium on carbon selectively converts cis isomers to the thermodynamically stable trans form.
Table 3: Isomerization Techniques and Outcomes
| Method | Conditions | Trans Isomer Yield |
|---|---|---|
| Thermal Isomerization | 120°C, Pd/C (5 wt%), 12 hours | 85–90% |
| Chromatographic Separation | Silica gel, ethyl acetate/hexane | 95% purity |
Comparative Analysis of Synthetic Routes
Economic and Scalability Assessment
Chemical Reactions Analysis
Oxidation Reactions
-
Decarboxylation : Under thermal or catalytic conditions (e.g., copper catalysts), the carboxylic acid group can undergo decarboxylation to form 1-amino-4-methylcyclohexane.
-
Side-Chain Oxidation : The methyl group adjacent to the amino group can be oxidized to a hydroxymethyl or ketone derivative using strong oxidizing agents like KMnO₄ in acidic media .
Table 1: Oxidation Reactions
| Substrate | Reagent/Conditions | Product | Reference |
|---|---|---|---|
| Carboxylic acid group | Cu, 200–250°C | 1-Amino-4-methylcyclohexane | |
| Methyl group | KMnO₄, H₂SO₄, Δ | 1-Amino-4-(hydroxymethyl)cyclohexane |
Reduction Reactions
The carboxylic acid moiety is reducible to primary alcohols under specific conditions:
-
LiAlH₄ Reduction : Lithium aluminum hydride reduces the carboxylic acid to 1-amino-4-methylcyclohexanemethanol with >80% efficiency.
-
Catalytic Hydrogenation : Rhodium-based catalysts under low H₂ pressure (1–5 bar) selectively reduce the carboxylic acid without affecting the amino group .
Table 2: Reduction Reactions
| Reagent/Conditions | Product | Yield | Reference |
|---|---|---|---|
| LiAlH₄, THF, reflux | 1-Amino-4-methylcyclohexanemethanol | 85% | |
| Rh/C, H₂ (3 bar), EtOH | 1-Amino-4-methylcyclohexanemethanol | 78% |
Substitution Reactions
The amino group participates in nucleophilic substitution and acylation:
-
Boc Protection : Reaction with di-tert-butyl dicarbonate (Boc₂O) in the presence of triethylamine yields the Boc-protected derivative, enhancing stability during peptide synthesis .
-
Acylation : Treatment with acetyl chloride forms 1-(acetylamino)-4-methylcyclohexanecarboxylic acid, a key intermediate in drug design .
Table 3: Substitution Reactions
| Reaction Type | Reagent | Product | Reference |
|---|---|---|---|
| Boc Protection | Boc₂O, Et₃N, CH₂Cl₂ | Boc-4-amino-1-methylcyclohexanecarboxylic acid | |
| Acetylation | AcCl, pyridine | 1-(Acetylamino)-4-methylcyclohexanecarboxylic acid |
Biological Activity and Stability
-
Enzyme Inhibition : The compound exhibits fibrinolytic inhibition, with potency 10× higher than ε-aminocaproic acid (EACA) in vitro .
-
pH-Dependent Stability : Degrades rapidly under strongly acidic (pH <2) or alkaline (pH >10) conditions, forming cyclohexene derivatives .
Comparative Reactivity Insights
-
Steric Effects : The methyl group at position 1 hinders electrophilic attacks on the cyclohexane ring, directing reactivity toward the amino and carboxylic acid groups .
-
Trans/Cis Isomerism : Industrial processes achieve >75% trans-isomer selectivity using Rh catalysts, critical for pharmacological applications .
Scientific Research Applications
4-Amino-1-methylcyclohexanecarboxylicacid has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of polymers and other materials with specialized properties
Mechanism of Action
The mechanism of action of 4-Amino-1-methylcyclohexanecarboxylicacid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with enzymes or receptors, influencing their activity. The carboxylic acid group can participate in ionic interactions, further modulating the compound’s effects. These interactions can affect various biochemical pathways, leading to the compound’s observed biological activities .
Comparison with Similar Compounds
Positional Isomers and Substituent Effects
The position of the amino and methyl groups on the cyclohexane ring differentiates 4-amino-1-methylcyclohexanecarboxylic acid from analogs. Key comparisons include:
Key Observations :
- Solubility: Amino and carboxylic acid groups generally enhance water solubility, but methyl substituents can reduce it due to hydrophobic effects.
- Thermal stability: High melting points (>300°C) in 1-amino-1-cyclohexanecarboxylic acid suggest strong intermolecular hydrogen bonding, a trait likely shared by the target compound .
Functional Group Modifications
Replacing the carboxylic acid or amino group with other functionalities alters reactivity and applications:
- Ester derivatives: Methyl 1-amino-4-methylcyclohexanecarboxylate (C₁₁H₂₂N₂O₂) serves as a lipophilic prodrug, improving membrane permeability compared to the free acid .
- Hydroxymethyl analogs : 4-(Hydroxymethyl)cyclohexanecarboxylic acid (C₈H₁₃O₃) exhibits increased polarity, making it suitable for hydrophilic drug formulations .
- Aromatic hybrids: Compounds like 4-({[(E)-pyridin-3-ylmethylidene]amino}methyl)cyclohexanecarboxylic acid incorporate aromatic moieties, enhancing metal-binding capacity for catalytic or therapeutic applications .
Biological Activity
4-Amino-1-methylcyclohexanecarboxylic acid, also known as AMCHA, is a compound recognized for its significant biological activity, particularly as an antifibrinolytic agent. This article explores the compound's mechanisms of action, therapeutic applications, and comparative potency with similar compounds.
Chemical Structure and Properties
- Molecular Formula : CHN O
- Molecular Weight : Approximately 157.21 g/mol
- Structure : The compound features a cyclohexane ring with an amino group at the fourth carbon and a carboxylic acid functional group, with a methyl group attached to the first carbon.
The primary biological activity of this compound lies in its ability to inhibit fibrinolysis—the process by which blood clots are dissolved. This inhibition occurs through several mechanisms:
- Inhibition of Plasminogen Activation : AMCHA effectively inhibits the activation of plasminogen, thereby reducing the generation of plasmin and subsequent degradation of fibrin .
- Comparative Potency : Research indicates that AMCHA is significantly more potent than epsilon-aminocaproic acid (EACA), another antifibrinolytic agent, both in vitro and in vivo .
Therapeutic Applications
The compound's ability to inhibit fibrinolysis has led to its investigation in various clinical settings:
- Management of Excessive Bleeding : AMCHA has shown effectiveness in reversing accelerated fibrinolysis induced by streptokinase in animal models, suggesting potential applications in managing conditions involving excessive bleeding .
- Clinical Trials : The CRASH-2 trial highlighted the importance of antifibrinolytics like tranexamic acid (a structural analogue) in reducing mortality from traumatic bleeding . While AMCHA was not directly tested in this trial, its properties suggest similar potential benefits.
Comparative Analysis with Similar Compounds
A comparison table illustrating the structural and functional differences between AMCHA and related compounds is provided below:
| Compound Name | Structure Description | Key Differences |
|---|---|---|
| Epsilon-Aminocaproic Acid (EACA) | Linear chain with amino and carboxylic groups | Less potent inhibitor of fibrinolysis |
| Trans-4-Aminocyclohexanecarboxylic Acid | Similar cyclohexane structure | Different stereochemistry affects activity |
| 1-Amino-4-methylcyclohexane-1-carboxylic Acid | Similar structure but different positioning | Varies in biological activity |
This table emphasizes the unique profile of this compound as a more effective antifibrinolytic agent compared to its counterparts.
Case Studies and Research Findings
Several studies have documented the efficacy of AMCHA:
- In Vitro Studies : In controlled laboratory settings, AMCHA demonstrated a 6–8 times greater inhibitory effect on plasminogen activation compared to EACA .
- Animal Model Research : Studies involving rabbits showed that intravenous or oral administration of AMCHA was significantly more effective than EACA in reversing accelerated fibrinolysis induced by streptokinase .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 4-Amino-1-methylcyclohexanecarboxylic acid, and what key reaction conditions optimize yield?
- Methodological Answer : Synthesis typically involves multi-step sequences starting from cyclohexane precursors. Common routes include:
- Catalytic hydrogenation of unsaturated precursors (e.g., 4-methylcyclohexene derivatives) followed by oxidation to introduce the carboxylic acid group (e.g., using KMnO₄ or RuO₄ under controlled pH) .
- Substitution reactions to introduce the amino group, often employing reagents like HATU for coupling or ammonia/amine sources under anhydrous conditions .
- Purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, eluent: dichloromethane/methanol gradients) .
- Critical parameters: Temperature control (0–50°C), inert atmosphere for amino group stability, and stoichiometric optimization to minimize byproducts .
Q. Which spectroscopic techniques are most reliable for confirming the structure and purity of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Assign chemical shifts for the methyl (δ ~1.2 ppm), amino (δ ~1.5–2.0 ppm), and carboxylic acid (δ ~12 ppm) groups. Coupling patterns in 2D NMR (COSY, HSQC) resolve cyclohexane ring conformations .
- Mass spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ (theoretical m/z: 172.1334 for C₈H₁₄NO₂) and fragmentation patterns .
- X-ray crystallography : Resolve absolute stereochemistry and hydrogen-bonding networks in crystalline forms .
- HPLC : Purity assessment using C18 columns (UV detection at 210 nm) .
Advanced Research Questions
Q. How can researchers design experiments to investigate the enzymatic interactions of this compound in metabolic pathways?
- Methodological Answer :
- Enzyme kinetics : Use Michaelis-Menten assays with purified enzymes (e.g., aminotransferases) to measure Kₘ and Vₘₐₓ .
- Isotopic labeling : Incorporate ¹³C or ¹⁵N isotopes into the amino/carboxylic groups to track metabolic incorporation via LC-MS .
- Docking simulations : Compare the compound’s conformation (from X-ray data) with enzyme active sites (PDB structures) to predict binding modes .
- SAR studies : Synthesize analogs (e.g., fluorinated or hydroxylated derivatives) to probe steric/electronic effects on enzyme activity .
Q. What methodologies resolve contradictions in reaction outcomes when synthesizing derivatives with varying substituents?
- Methodological Answer :
- Parameter screening : Systematically vary solvents (DMF vs. THF), catalysts (Pd/C vs. PtO₂), and temperatures to identify optimal conditions .
- Byproduct analysis : Use HRMS and 2D NMR to detect intermediates (e.g., over-oxidized products) .
- Computational modeling : Apply DFT calculations to predict regioselectivity in substitution reactions (e.g., amino vs. methyl group reactivity) .
- Cross-validation : Compare synthetic yields/purity across multiple batches to distinguish experimental error from intrinsic reactivity issues .
Q. What are the challenges in achieving enantiomeric purity, and what chiral resolution techniques are effective?
- Methodological Answer :
- Chiral catalysts : Use Ru-BINAP complexes for asymmetric hydrogenation of precursor alkenes .
- Enzymatic resolution : Lipases (e.g., Candida antarctica) selectively hydrolyze enantiomers in racemic mixtures .
- Chiral chromatography : Employ Chiralpak® IA columns (hexane/isopropanol gradients) for analytical and preparative separation .
- Dynamic kinetic resolution : Combine racemization catalysts (e.g., Shvo’s catalyst) with enantioselective enzymes to maximize yield .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
